Solanidane
Overview
Description
Solanidane is a steroidal alkaloid found predominantly in plants of the Solanaceae family, such as potatoes (Solanum tuberosum) and tomatoes (Solanum lycopersicum). It is a toxic compound that contributes to the plant’s defense mechanisms against herbivores and pathogens. This compound is a key component of glycoalkaloids like α-solanine and α-chaconine, which are known for their bitter taste and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solanidane is biosynthesized in plants through a series of enzymatic reactions starting from cholesterol. The key enzyme involved in its biosynthesis is a 2-oxoglutarate-dependent dioxygenase, which catalyzes the ring-rearrangement from spirosolane to this compound via C-16 hydroxylation . This process involves multiple steps, including hydroxylation, glycosylation, and ring rearrangement.
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and limited applications. it can be extracted from plant sources like potatoes and tomatoes through a series of extraction and purification steps. The process typically involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Solanidane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form solanidine, another steroidal alkaloid.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Solanidine
Reduction: Dihydro-solanidane derivatives
Substitution: Various N-substituted this compound derivatives
Scientific Research Applications
Chemistry: Solanidane serves as a precursor for the synthesis of other steroidal alkaloids and glycoalkaloids.
Biology: It is used in studies related to plant defense mechanisms and the biosynthesis of steroidal alkaloids.
Mechanism of Action
Solanidane exerts its effects primarily through its interaction with cellular membranes and enzymes. It disrupts cell membranes, leading to cell lysis and death. Additionally, this compound inhibits acetylcholinesterase, an enzyme critical for nerve function, leading to neurotoxic effects . The compound also interferes with various metabolic pathways, contributing to its overall toxicity .
Comparison with Similar Compounds
Spirosolane: Another steroidal alkaloid found in Solanaceae plants, known for its bitter taste and toxicity.
Verazine: A steroidal alkaloid with a similar structure but different biological activities.
Solanidine: A derivative of solanidane, also found in Solanaceae plants.
This compound’s unique structure and biological activities make it a compound of significant interest in scientific research, despite its toxicity.
Properties
IUPAC Name |
(1S,2R,10S,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h17-25H,5-16H2,1-4H3/t17-,18+,19?,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBOFECLRQWOIP-VNUKWZOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6[C@@]5(CCCC6)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971586 | |
Record name | Solanidane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562-08-3 | |
Record name | Solanidane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solanidane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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